molecular formula C8H9Cl3FN3 B2827219 (5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride CAS No. 2408959-76-0

(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride

Cat. No. B2827219
CAS RN: 2408959-76-0
M. Wt: 272.53
InChI Key: LURGPCLWRGLZRJ-UHFFFAOYSA-N
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Description

“(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride” is a chemical compound that belongs to the benzimidazole family . The benzimidazole moiety is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . For example, one common method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCC1=NC2=CC(F)=CC=C2N1.Cl.Cl . The InChI code for this compound is 1S/C8H8ClN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H .


Physical And Chemical Properties Analysis

The empirical formula of this compound is C8H8ClN3 . It has a molecular weight of 181.62 . The compound is solid in form .

Scientific Research Applications

Future Directions

Benzimidazole derivatives are a focus of many laboratories around the world, including the development of potential chemotherapeutic agents . The diverse biological and clinical applications of these compounds make them a promising area for future research and development.

properties

IUPAC Name

(5-chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGPCLWRGLZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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